molecular formula C13H24N2O3 B6206540 tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate CAS No. 2731007-86-4

tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate

Cat. No.: B6206540
CAS No.: 2731007-86-4
M. Wt: 256.3
InChI Key:
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Description

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a dimethylamino group, and a formyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: Piperidine is reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group, followed by formylation to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction parameters and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate: Lacks the formyl group, which may affect its reactivity and biological activity.

    Tert-butyl 4-(methylamino)-4-formylpiperidine-1-carboxylate: Contains a methylamino group instead of a dimethylamino group, which may influence its chemical properties.

Uniqueness

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

2731007-86-4

Molecular Formula

C13H24N2O3

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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